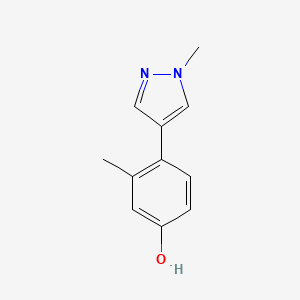

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol

Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-methyl-4-(1-methylpyrazol-4-yl)phenol |

InChI |

InChI=1S/C11H12N2O/c1-8-5-10(14)3-4-11(8)9-6-12-13(2)7-9/h3-7,14H,1-2H3 |

InChI Key |

OMFGSAJNSYIMGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-1-phenyl-1H-pyrazol-5-ol

- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group and a pyrazole ring makes it a versatile compound for various applications .

Biological Activity

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole derivatives. Various methods have been reported to optimize yields and purity, including the use of different catalysts and solvents. The compound has shown promising results in preliminary biological evaluations.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds are often in the low micromolar range, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Pyrazole Derivative | HeLa | 8.12 ± 0.43 |

| Another Pyrazole Compound | MCF-7 | 3.18 ± 0.11 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

| Compound | Cytokine Inhibition (%) |

|---|---|

| 3-Methyl Derivative | TNF-α: 76% at 1 µM |

| Related Compound | IL-6: 86% at 1 µM |

Antimicrobial Activity

Research indicates promising antimicrobial activity against various bacteria and fungi. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative strains, with some exhibiting activity comparable to standard antibiotics .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

- Anticancer Study : A recent study evaluated a series of pyrazole compounds against MCF-7 cells, revealing that modifications at specific positions significantly enhanced cytotoxicity. The study emphasized the importance of the pyrazole moiety in mediating anticancer effects.

- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents.

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens, indicating that certain modifications could improve their effectiveness.

Q & A

Q. What are the established synthetic routes for 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol, and how can reaction parameters be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with phenol derivatives under basic conditions (e.g., K₂CO₃) to form the target molecule . Optimization involves:

- Catalyst selection : Potassium carbonate is preferred for its mild basicity and solubility in polar aprotic solvents.

- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to ensure complete substitution.

- Solvent choice : Polar solvents like DMF or acetonitrile enhance nucleophilicity.

- Purification : Recrystallization from methanol or ethanol yields high-purity products .

Q. How is this compound characterized structurally and spectroscopically?

Q. What are the stability and storage recommendations for this compound?

- Stability : The compound is chemically stable under inert atmospheres (N₂/Ar) but may degrade upon prolonged exposure to light or moisture .

- Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel). Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:

- Frontier molecular orbitals : The HOMO is localized on the phenol ring, suggesting nucleophilic attack occurs here.

- Electrostatic potential maps : High electron density on the phenolic oxygen supports hydrogen bonding in crystal packing .

- Reactivity indices : Global electrophilicity (ω ≈ 2.1 eV) indicates moderate electrophilic character, aligning with its role in Suzuki coupling reactions .

Q. How to address contradictions in reaction outcomes, such as unexpected byproducts?

Case study: A 2021 study observed a 12% yield of 3-methyl-5-(4-nitrophenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde as a side product. Strategies include:

- Mechanistic analysis : Competing O- vs. N-alkylation pathways were identified via LC-MS monitoring.

- Parameter adjustment : Reducing reaction temperature (from 100°C to 60°C) and using anhydrous K₂CO₃ suppressed byproduct formation .

- Chromatographic validation : TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water) confirms purity .

Q. What role does this compound play in medicinal chemistry and materials science?

- Medicinal applications : It serves as a precursor for kinase inhibitors. For example, Schiff base derivatives exhibit IC₅₀ values < 10 µM against EGFR tyrosine kinase .

- Materials science : The phenol-pyrazole motif enhances charge transport in OLEDs, with calculated hole mobility (µₕ ≈ 0.12 cm²/V·s) using Marcus theory .

Q. How to resolve crystallographic ambiguities, such as twinning or disorder?

- Data collection : High-resolution XRD (Mo-Kα, λ = 0.71073 Å) with SHELXD for phase solution.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions address disordered methyl groups .

- Validation : PLATON’s ADDSYM checks for missed symmetry, and R₁/wR₂ convergence (< 5%) ensures accuracy .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst (K₂CO₃) | 2.5 equiv | Maximizes substitution |

| Solvent | DMF | Enhances solubility |

| Temperature | 80°C | Reduces side reactions |

| Reaction Time | 24 hr | Ensures completion |

Q. Table 2. Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 | |

| Z | 2 | |

| R₁ Factor | 0.039 | |

| C–O Bond Length | 1.36 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.